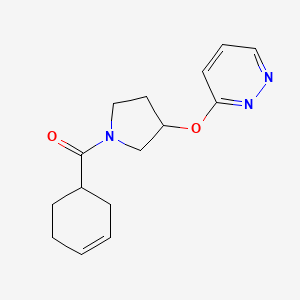

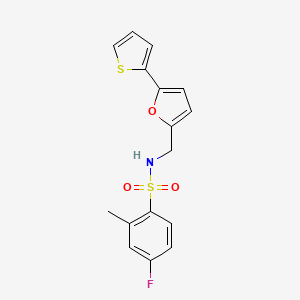

![molecular formula C5H10ClN5 B2750751 4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride CAS No. 2418683-08-4](/img/structure/B2750751.png)

4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as tetrahydrotriazolopyrimidines . The hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo [1,5- a ]pyrimidines with NaBH 4 led to the formation of 2-amino-5- R -7- R ′-4,5,6,7-tetrahydro-1,2,4-triazolo [1,5- a ]pyrimidines .

Synthesis Analysis

The synthesis of this compound involves the hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo [1,5- a ]pyrimidines with NaBH 4 . Acylation, sulfonylation, and alkylation of these compounds depending on conditions and the reagent character occur at the amino group, atoms N 3 or N 4 .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride” consists of a tetrahydrotriazolopyrimidine core, which is a bicyclic compound containing a triazole ring fused to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of this compound involve acylation, sulfonylation, and alkylation depending on conditions and the reagent character . The treatment with alkali of 2-amino-3-benzyl-5- R -7- R ′-4,5,6,7-tetrahydro-1,2,4-triazolo- [1,5- a ]pyrimidinium bromide resulted in 2-amino-3-benzyl-5- R -7- R ′-3,5,6,7-tetrahydro-1,2,4-triazolo [1,5- a ]-pyrimidine .Aplicaciones Científicas De Investigación

Corrosion Inhibition for Steel Protection

The inhibitory effect of synthesized derivatives of the 1,2,4-triazole class on St3 steel corrosion in 24% HCl solution has been investigated . These derivatives include:

The protective effect of these compounds was determined using various methods, including electrochemical impedance spectrometry and SEM microphotography. The developed inhibitors demonstrated significant anticorrosive properties, with protection degrees exceeding 95% at an inhibitor concentration of at least 0.50 g·dm–3 .

N-Nitroso-Triazolopyrazine Contamination Analysis

In the context of drug products, researchers have studied contamination with N-nitrosamines, specifically N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) and its precursor triazolopyrazine . Understanding the formation pathways and potential health implications is crucial for pharmaceutical safety.

Cyclocondensation Reactions for Pyrimidinone Synthesis

The cyclocondensation of methylcinnamates and arylidene derivatives of Meldrum’s acid with 3-amino-5-methylthio-1,2,4-triazole leads to the synthesis of 2-methylthio-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]-pyrimidin-5-ones . These compounds may find applications in medicinal chemistry or materials science.

Exploring 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines

The condensed system of 1,2,4-triazole and piperazine, represented by 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines (THTP), has garnered scientific interest . Investigating their properties and potential applications could yield valuable insights.

Quantum-Chemical Studies

Quantum-chemical calculations using density functional theory (DFT) have correlated the protective properties of these compounds with their electronic structure . Understanding the molecular interactions and stability is essential for further applications.

Direcciones Futuras

The future directions for “4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride” could involve further exploration of its potential applications in medicinal chemistry. The development of the piperazine-fused triazoles and the creation of a small library of the triazolopyrazines with a variety of substituents in position 3 highlight the potential of further synthetic application of the library members for medicinally oriented synthesis .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c6-4-8-5-7-2-1-3-10(5)9-4;/h1-3H2,(H3,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRHYNCOADQKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=NN2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

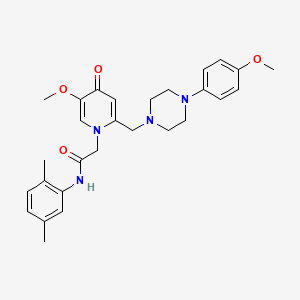

![2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2750668.png)

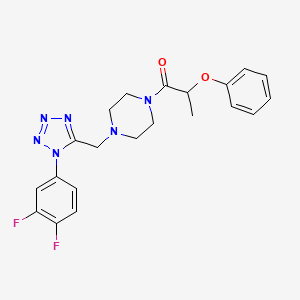

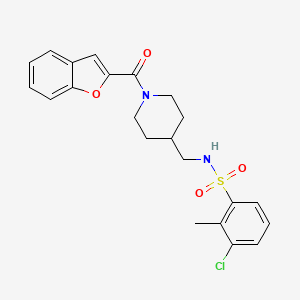

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2750680.png)

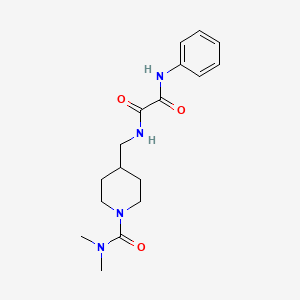

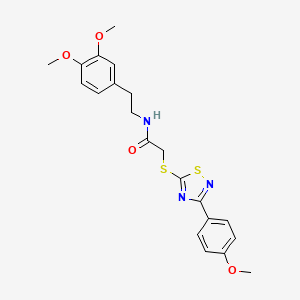

![1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750684.png)

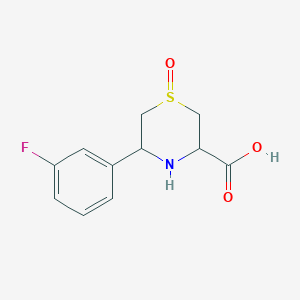

![[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride](/img/structure/B2750686.png)

![3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2750688.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)